molecular formula C8H9BrN2O B1526081 5-(Azetidin-3-yloxy)-2-bromopyridine CAS No. 1146089-82-8

5-(Azetidin-3-yloxy)-2-bromopyridine

Cat. No. B1526081
M. Wt: 229.07 g/mol
InChI Key: GWOLQNDRROKIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Azetidin-3-yloxy)-2-bromopyridine” is a chemical compound that has not been extensively studied. However, compounds with similar structures have been analyzed. For instance, “5-[(azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride” is a compound that has a similar azetidin-3-yloxy group1. Another related compound is "3-(azetidin-3-yloxy)pyridine dihydrochloride"2.



Synthesis Analysis

The synthesis of “5-(Azetidin-3-yloxy)-2-bromopyridine” is not well-documented in the literature. However, a related compound, “(3-(Azetidin-3-yloxy)phenyl)methanol”, is available for bulk custom synthesis3.



Molecular Structure Analysis

The molecular structure of “5-(Azetidin-3-yloxy)-2-bromopyridine” is not readily available. However, the structure of a similar compound, “5-(azetidin-3-yl)pyrimidine; trifluoroacetic acid”, has been reported4.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a compound with a similar azetidin-3-yloxy group, “3-(azetidin-3-yloxy)pyridine dihydrochloride”, is available for research2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a related compound, “5-(AZETIDIN-3-YL)PYRIMIDINE HCL”, has been reported to have a molecular weight of 171.63 and is a white to yellow solid7.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Azetidine Derivatives : A study reported the synthesis of a compound similar to 5-(Azetidin-3-yloxy)-2-bromopyridine, where (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine was synthesized and evaluated for its antibacterial and antifungal activities, showing acceptable results. This underscores the relevance of azetidine derivatives in developing new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).

Novel Ligands for Receptors

  • Development of Novel Ligands : Another study focused on synthesizing a compound, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, as a potential novel ligand for nicotinic receptors. This research contributes to the exploration of azetidine derivatives for neurological applications, potentially aiding in the study of brain disorders or as imaging agents in neurology (F. Karimi, B. Långström, 2002).

Antineoplastic Applications

  • Antineoplastic Agent Design : A study described the design and synthesis of novel conjugates of azetidin-2-ones with 4,5-dibromopyrrole motif, derived from marine bromopyrrole alkaloids, and screened for antineoplastic activity. This indicates the potential of azetidine-based compounds in cancer research, particularly towards the development of new therapies for breast cancer (R. Rane et al., 2015).

Ring Transformation for Medicinal Chemistry

  • Stereoselective Synthesis : Research into the reactivity of 2-(2-mesyloxyethyl)azetidines highlighted their utility in the stereoselective synthesis of various substituted piperidines. These findings are significant for medicinal chemistry, offering a method for creating complex molecules that could serve as templates for drug development (Karen Mollet et al., 2011).

Safety And Hazards

The safety and hazards of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, a related compound, “5-(AZETIDIN-3-YL)PYRIMIDINE HCL”, has been reported to have hazard statements H302, H315, H319, and H3357.


Future Directions

The future directions for the study of “5-(Azetidin-3-yloxy)-2-bromopyridine” are not well-documented. However, compounds with similar structures have been studied for their potential therapeutic applications58.


properties

IUPAC Name

5-(azetidin-3-yloxy)-2-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLQNDRROKIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yloxy)-2-bromopyridine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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